Cas no 166266-19-9 (5-Iodo-3-methyl-2-pyridinamine)
5-Iodo-3-methyl-2-pyridinamine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-iodo-3-methylpyridine
- 2-AMINO-5-IODO-3-PICOLINE
- 5-IODO-3-METHYLPYRIDIN-2-AMINE
- 5-IODO-3-METHYL-PYRIDIN-2-YLAMINE
- AKOS BB-8252
- ART-CHEM-BB B025286
- ASISCHEM X20904
- 2-Amino-3-methyl-5-iodopyridine
- 5-Iodo-3-methyl-2-pyridinamine
- 5-iodo-3-methyl-2-pyridinylamine
- (5-iodo-3-methyl-2-pyridyl)amine
- 2-Pyridinamine, 5-iodo-3-methyl-
- WTHKBDPHSGITFJ-UHFFFAOYSA-N
- 5-iodo-3-methyl-2-pyridylamine
- ZERO/005166
- iodomethylpyridinamine
- PubChem1264
- 5-iodo-3-methyl-pyridin-2-amine
- 2-Pyridinamine,5-iodo-3-methyl-
- ALBB-
- A810709
- W-201496
- 1R-0685
- AC-5419
- A927983
- EN300-85873
- AM20070271
- 5-iodo-3-methyl-pyridin-2-amine;2-Amino-5-iodo-3-picoline
- AKOS000108859
- SCHEMBL761151
- I10162
- 166266-19-9
- DTXSID60359329
- AB10923
- CS-W012917
- SY025932
- MFCD02102422
- FT-0645903
- 5-Iodo-3-methyl-pyridin-2-ylamine, AldrichCPR
- BB 0245403
- 5-iodanyl-3-methyl-pyridin-2-amine
- A2683
- STK730290
- ALBB-024128
-
- MDL: MFCD02102422
- Inchi: 1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
- InChI Key: WTHKBDPHSGITFJ-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(C)=C1)N
Computed Properties
- Exact Mass: 233.96500
- Monoisotopic Mass: 233.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: powder
- Melting Point: 109.0 to 113.0 deg-C
- Boiling Point: 303.4℃ at 760 mmHg
- PSA: 38.91000
- LogP: 2.15800
- Solubility: Not determined
- Sensitiveness: Light Sensitive
- λmax: 296(lit.)
5-Iodo-3-methyl-2-pyridinamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
5-Iodo-3-methyl-2-pyridinamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Iodo-3-methyl-2-pyridinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000138-25g |
2-Amino-5-iodo-3-methylpyridine |
166266-19-9 | 97% | 25g |
$190.49 | 2022-04-02 | |
| Fluorochem | 033294-1g |
5-Iodo-3-methyl-pyridin-2-ylamine |
166266-19-9 | 98% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 033294-5g |
5-Iodo-3-methyl-pyridin-2-ylamine |
166266-19-9 | 98% | 5g |
£43.00 | 2022-03-01 | |
| Fluorochem | 033294-10g |
5-Iodo-3-methyl-pyridin-2-ylamine |
166266-19-9 | 98% | 10g |
£76.00 | 2022-03-01 | |
| Fluorochem | 033294-25g |
5-Iodo-3-methyl-pyridin-2-ylamine |
166266-19-9 | 98% | 25g |
£155.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I132791-10g |
5-Iodo-3-methyl-2-pyridinamine |
166266-19-9 | 95% | 10g |
¥435.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I132791-1g |
5-Iodo-3-methyl-2-pyridinamine |
166266-19-9 | 95% | 1g |
¥112.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I132791-250mg |
5-Iodo-3-methyl-2-pyridinamine |
166266-19-9 | 95% | 250mg |
¥35.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I132791-25g |
5-Iodo-3-methyl-2-pyridinamine |
166266-19-9 | 95% | 25g |
¥965.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I132791-5g |
5-Iodo-3-methyl-2-pyridinamine |
166266-19-9 | 95% | 5g |
¥233.90 | 2023-09-02 |
5-Iodo-3-methyl-2-pyridinamine Suppliers
5-Iodo-3-methyl-2-pyridinamine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 5-Iodo-3-methyl-2-pyridinamine
Research Brief on 5-Iodo-3-methyl-2-pyridinamine (CAS: 166266-19-9) and Its Applications in Chemical Biology and Medicine
5-Iodo-3-methyl-2-pyridinamine (CAS: 166266-19-9) is a pyridine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its iodine substitution and methyl group at the 3-position, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The unique structural features of 5-Iodo-3-methyl-2-pyridinamine make it a valuable scaffold for medicinal chemistry, enabling the creation of compounds with enhanced binding affinity and selectivity.
One of the key areas of research involving 5-Iodo-3-methyl-2-pyridinamine is its role in the synthesis of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the ability to modulate their activity with high specificity is a major focus of drug development. Recent publications have demonstrated that derivatives of 5-Iodo-3-methyl-2-pyridinamine exhibit promising inhibitory activity against a range of kinases, including those implicated in cancer progression. For example, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of compounds based on this scaffold, which showed potent inhibition of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), both of which are validated targets in breast and lung cancers.
In addition to its applications in kinase inhibition, 5-Iodo-3-methyl-2-pyridinamine has been investigated for its potential in radiopharmaceuticals. The iodine atom in the molecule provides a convenient site for radiolabeling, enabling the development of imaging agents for positron emission tomography (PET). A recent study in the journal Bioorganic & Medicinal Chemistry Letters highlighted the use of this compound as a precursor for the synthesis of iodine-124-labeled probes, which could be used for non-invasive imaging of tumor tissues. This approach offers a promising avenue for early cancer detection and monitoring of therapeutic responses.
The synthetic routes to 5-Iodo-3-methyl-2-pyridinamine have also been a subject of optimization in recent literature. Traditional methods often involve multi-step processes with moderate yields, but advancements in catalytic chemistry have led to more efficient protocols. For instance, a 2022 paper in Organic Letters described a palladium-catalyzed iodination of 3-methyl-2-pyridinamine, which significantly improved the yield and purity of the final product. Such methodological improvements are critical for scaling up production and ensuring the availability of high-quality material for further research and development.
Despite its promising applications, challenges remain in the utilization of 5-Iodo-3-methyl-2-pyridinamine. One of the primary concerns is the potential for off-target effects in biological systems, particularly due to the reactivity of the iodine moiety. Recent toxicology studies have begun to address these issues, with preliminary data suggesting that careful structural modifications can mitigate unwanted side effects. Furthermore, the cost and availability of starting materials for its synthesis can be a limiting factor, prompting researchers to explore alternative synthetic pathways and greener chemistry approaches.
Looking ahead, the future of 5-Iodo-3-methyl-2-pyridinamine in chemical biology and medicine appears bright. Ongoing research is expected to uncover new applications, particularly in the realms of targeted therapy and diagnostic imaging. Collaborative efforts between academia and industry will be essential to translate these findings into clinically relevant solutions. As the field advances, it will be important to continue monitoring the safety and efficacy profiles of derivatives based on this scaffold, ensuring that they meet the stringent requirements of regulatory agencies.
In conclusion, 5-Iodo-3-methyl-2-pyridinamine (CAS: 166266-19-9) represents a valuable tool in the toolkit of medicinal chemists and chemical biologists. Its versatility as a synthetic intermediate and its potential in drug discovery and imaging underscore its importance in contemporary research. By staying abreast of the latest developments and addressing existing challenges, researchers can fully harness the potential of this compound to advance the frontiers of science and medicine.
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